molecular formula C9H13NO4S B13516010 2-Methoxy-5-(methoxymethyl)benzenesulfonamide

2-Methoxy-5-(methoxymethyl)benzenesulfonamide

Cat. No.: B13516010
M. Wt: 231.27 g/mol
InChI Key: RDJZGBLUVTVOQZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and methoxymethyl groups, as well as a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(methoxymethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2-methoxy-5-(methoxymethyl)benzene, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-5-(methoxymethyl)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Methoxy groups can be converted to methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy and methoxymethyl groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylbenzenesulfonamide: Similar structure but lacks the methoxymethyl group.

    2-Methoxybenzenesulfonamide: Lacks both the methoxymethyl and additional methoxy groups.

    5-Methoxymethyl-2-methylbenzenesulfonamide: Similar but with different substitution patterns.

Uniqueness

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonamide is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2-methoxy-5-(methoxymethyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)

InChI Key

RDJZGBLUVTVOQZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)OC)S(=O)(=O)N

Origin of Product

United States

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